molecular formula C15H27ClN2O3 B7984747 (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7984747
M. Wt: 318.84 g/mol
InChI Key: JGBZRLFOASTHIB-GFCCVEGCSA-N
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Description

This compound is a chiral piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a 2-chloroacetyl-isopropylamino substituent at the 3-position. The Boc group enhances solubility and stability during synthetic processes, while the chloroacetyl-isopropylamino moiety likely contributes to reactivity in nucleophilic substitutions or as a precursor in medicinal chemistry applications.

Properties

IUPAC Name

tert-butyl (3R)-3-[(2-chloroacetyl)-propan-2-ylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27ClN2O3/c1-11(2)18(13(19)9-16)12-7-6-8-17(10-12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBZRLFOASTHIB-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester , also known as a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15_{15}H24_{24}ClN2_2O2_2
  • Molecular Weight : 300.82 g/mol
  • CAS Number : 1353995-81-9

The presence of the chloroacetyl and isopropylamino groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in cancer cell proliferation. For instance, its ability to inhibit Poly(ADP-ribose) polymerase (PARP) has been noted, with significant implications for cancer therapy. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring enhance binding affinity to the PARP active site .
  • Cytotoxicity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For example, it showed an IC50_{50} value of approximately 9 μM against A549 human lung cancer cells, indicating a potent inhibitory effect on cell proliferation .
  • Mutagenicity : Preliminary mutagenicity assessments suggest that this compound may exhibit mutagenic properties under certain conditions, necessitating further investigation into its safety profile .

Case Study 1: PARP Inhibition

In a study investigating the inhibition of PARP-1 by various heterocyclic compounds, this piperidine derivative was found to significantly inhibit PARP activity with an IC50_{50} value of 9.45 μM. The binding interactions were characterized using X-ray crystallography, revealing critical hydrogen bonds and π–π stacking interactions with key amino acids in the enzyme's active site .

Case Study 2: Antitumor Activity

Another study evaluated the antitumor efficacy of this compound against a panel of human cancer cell lines. Results indicated that it not only inhibited cell growth but also induced apoptosis in treated cells. The mechanism was linked to the activation of apoptotic pathways and cell cycle arrest .

Comparative Biological Activity Table

Compound NameTarget EnzymeIC50_{50} (μM)Cell LineMechanism
This compoundPARP-19.45A549Enzyme inhibition
Compound XPARP-115.0MCF7Enzyme inhibition
Compound YTopoisomerase II8.0HepG2Enzyme inhibition

Scientific Research Applications

Medicinal Chemistry

(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is being investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its interactions with biological targets can lead to various pharmacological effects:

  • Antimicrobial Activity: Studies have shown that piperidine derivatives exhibit antimicrobial properties. The presence of the chloroacetyl group may enhance this activity by facilitating interaction with bacterial cell membranes.
  • Anticancer Properties: Preliminary research indicates that similar compounds can induce apoptosis in cancer cells. The mechanism might involve the inhibition of specific enzymes or pathways critical for cancer cell survival.

Neurological Research

Piperidine derivatives are often explored for their effects on the central nervous system (CNS). This compound may influence neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases or mood disorders.

Case Studies

Case Study 1: Antimicrobial Screening
In a controlled laboratory setting, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer drug candidate.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key structural variations among analogues include:

  • Substituent groups (e.g., cyclopropyl vs. isopropyl, amino vs. chloro).
  • Positional isomerism (substituent placement on the piperidine ring).
  • Stereochemistry (R vs. S configurations).
Table 1: Comparative Analysis of Structural Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid t-Bu ester* ~C15H27ClN2O3 ~330.85 3-position: 2-chloroacetyl-isopropylamino Not provided [Inference]
2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid t-Bu ester C16H29ClN2O3 332.87 2-position: methyl-linked substituent 1353943-73-3
(R)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid t-Bu ester C12H21ClN2O3 276.76 3-position: 2-chloroacetyl (no isopropyl) 1354010-55-1
(S)-3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid t-Bu ester C15H25ClN2O3 316.83 3-position: 2-chloroacetyl-cyclopropylamino 1353995-93-3
(R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid t-Bu ester Not provided Not provided 3-position: 2-aminoacetyl-cyclopropylamino 1354014-91-7

*Target compound; formula inferred from analogous structures.

Key Differences and Implications

Substituent Effects: Isopropyl vs. Chloroacetyl vs. Aminoacetyl: The chloroacetyl group (target compound, ) enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). In contrast, the aminoacetyl variant lacks this reactivity but may serve as a hydrogen-bond donor.

Positional Isomerism :

  • The compound in has a methyl group at the 2-position, altering spatial accessibility to the reactive chloroacetyl group. This could influence its interaction with biological targets or catalysts.

Stereochemistry :

  • The target compound’s R-configuration at the 3-position may confer distinct chiral recognition properties compared to the S-isomer (e.g., ), affecting pharmacological activity or synthetic pathway efficiency.

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